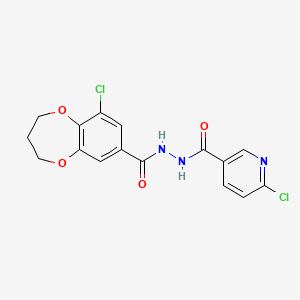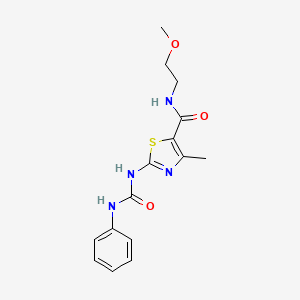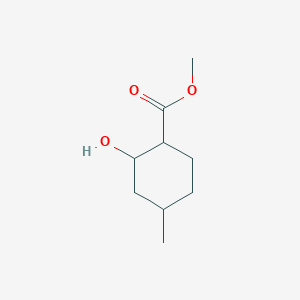![molecular formula C7H10ClN3O2 B2627536 2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide CAS No. 1702697-13-9](/img/structure/B2627536.png)
2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide” is a complex organic compound. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a 1,2,4-oxadiazole ring and an acetamide group. The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For example, the reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .Direcciones Futuras
The future directions for research on “2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide” could include further exploration of its potential therapeutic applications, particularly given its role as a selective inhibitor of human carbonic anhydrase isoforms related to cancer therapy . Additionally, further studies could explore its synthesis and chemical properties in more detail.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-5-10-7(13-11-5)2-3-9-6(12)4-8/h2-4H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJTRTTZIOFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/no-structure.png)

![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)
![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)


![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)
![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)


